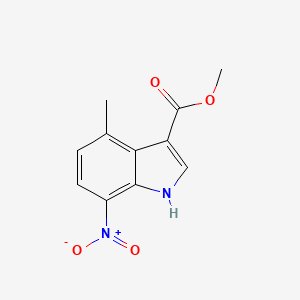
Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a methyl group at the 4-position, a nitro group at the 7-position, and a carboxylate ester at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate typically involves the nitration of a methyl-substituted indole derivative followed by esterification. One common method includes:
Nitration: The starting material, 4-methylindole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Esterification: The resulting 4-methyl-7-nitroindole is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl and nitro groups can participate in electrophilic substitution reactions, allowing for further functionalization of the indole ring.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products Formed
Reduction: 4-methyl-7-amino-1H-indole-3-carboxylate.
Substitution: Various substituted indoles depending on the electrophile used.
Hydrolysis: 4-methyl-7-nitro-1H-indole-3-carboxylic acid.
Scientific Research Applications
Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-nitro-1H-indole-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylate ester.
Methyl 4-methyl-1H-indole-3-carboxylate: Lacks the nitro group at the 7-position.
4-methyl-1H-indole-3-carboxylic acid: Lacks both the nitro group and the ester group.
Uniqueness
Methyl 4-methyl-7-nitro-1H-indole-3-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 4-methyl-7-nitro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-6-3-4-8(13(15)16)10-9(6)7(5-12-10)11(14)17-2/h3-5,12H,1-2H3 |
InChI Key |
CHVLOYIMCYFMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















